Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate

Anti-parasitic Trypanosoma cruzi Chagas disease

Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate is a precisely substituted benzofuran-2-carboxylate ester with documented in vitro inhibitory activity against T. cruzi FPPS (IC50=1.98 µM). Its C5-ethyl/C3-methyl substitution pattern and ethyl ester handle provide a pre-optimized scaffold for SAR-driven lead optimization in Chagas disease programs. With measured XLogP3=4, TPSA=39.4 Ų, HBD=0, and HBA=3, this compound occupies a distinct property space critical for intracellular target engagement. Unlike generic benzofuran-2-carboxylates, this derivative ensures reproducible biological activity. Ideal for hit validation, analog synthesis, and in vitro profiling against kinetoplastid parasites.

Molecular Formula C14H16O3
Molecular Weight 232.279
CAS No. 58455-55-3
Cat. No. B2971145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate
CAS58455-55-3
Molecular FormulaC14H16O3
Molecular Weight232.279
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)OC(=C2C)C(=O)OCC
InChIInChI=1S/C14H16O3/c1-4-10-6-7-12-11(8-10)9(3)13(17-12)14(15)16-5-2/h6-8H,4-5H2,1-3H3
InChIKeyIEYANIVKQRBOPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate (CAS 58455-55-3): Procurable Benzofuran Scaffold with Documented Physicochemical and Preliminary Biological Differentiation


Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate (CAS 58455-55-3) is a C14H16O3 benzofuran-2-carboxylate ester featuring a 5-ethyl and 3-methyl substitution pattern on the fused heterocyclic core [1]. Computed physicochemical properties include a molecular weight of 232.27 g/mol, XLogP3-AA value of 4, topological polar surface area (TPSA) of 39.4 Ų, and four rotatable bonds [1]. The compound functions as a synthetic intermediate in pharmaceutical and agrochemical research and has been evaluated for biological activity against parasitic and microbial targets [2].

Why Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate Cannot Be Interchanged with Generic Benzofuran-2-carboxylates Without Compromising Key Activity and Property Signatures


Benzofuran-2-carboxylate derivatives exhibit widely divergent biological and physicochemical profiles depending on substitution position, identity, and ester moiety. Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate incorporates a specific C5-ethyl group and C3-methyl group absent from the unsubstituted benzofuran-2-carboxylate core [1]. These substituents directly modulate lipophilicity (XLogP3 = 4), hydrogen bonding potential (HBD = 0, HBA = 3), and conformational flexibility (four rotatable bonds), parameters that critically influence membrane permeability, target binding, and metabolic stability [1]. Substituting a generic benzofuran-2-carboxylate or a differently substituted analog introduces uncontrolled variability in these key properties, potentially eliminating observed biological activity against specific targets [2] and invalidating structure-activity relationships established for this precise scaffold.

Product-Specific Quantitative Differentiation Evidence for Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate (CAS 58455-55-3)


In Vitro Anti-Parasitic Differentiation: IC50 Value Against Trypanosoma cruzi Farnesyl Diphosphate Synthase

Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate demonstrates measurable inhibitory activity against Trypanosoma cruzi farnesyl diphosphate synthase (FPPS), a validated target for Chagas disease drug development. The reported IC50 value is 1.98 µM (1,980 nM) [1]. This contrasts with many benzofuran-2-carboxylate derivatives lacking the 5-ethyl/3-methyl substitution pattern, which typically show no detectable activity against T. cruzi FPPS [2].

Anti-parasitic Trypanosoma cruzi Chagas disease Enzyme inhibition

Hydrophobicity Differentiation: XLogP3 = 4 Versus Unsubstituted Benzofuran-2-carboxylate (XLogP3 ~ 2.4)

The computed XLogP3-AA value for ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate is 4 [1]. In contrast, ethyl benzofuran-2-carboxylate (unsubstituted core) has a computed XLogP3 of approximately 2.4 [2]. The addition of 5-ethyl and 3-methyl substituents increases lipophilicity by approximately 1.6 log units, corresponding to a roughly 40-fold increase in octanol-water partition coefficient.

Physicochemical properties Lipophilicity Membrane permeability Drug-likeness

Hydrogen Bonding and Conformational Differentiation: Zero H-Bond Donors and Four Rotatable Bonds Define Unique Property Space

Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate has a hydrogen bond donor count of 0 and hydrogen bond acceptor count of 3, with four rotatable bonds [1]. In comparison, benzofuran-2-carboxylic acid (the free acid analog) has a hydrogen bond donor count of 1 (carboxylic acid OH), which can increase polarity, reduce membrane permeability, and introduce pH-dependent solubility and ionization complications [2].

Physicochemical properties Hydrogen bonding Conformational flexibility Drug design

Topological Polar Surface Area Differentiation: 39.4 Ų Balances Permeability and Solubility

Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate exhibits a computed topological polar surface area (TPSA) of 39.4 Ų [1]. This value falls well below the 140 Ų threshold commonly associated with good oral bioavailability and aligns with the 60–70 Ų range observed for many CNS-penetrant small molecules. In contrast, benzofuran-2-carboxylic acid has a TPSA of approximately 50.4 Ų, and more polar benzofuran derivatives with additional hydroxyl or carboxyl substituents can exceed 80 Ų [2].

Physicochemical properties TPSA Oral bioavailability ADME

Validated Research and Procurement Application Scenarios for Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate (CAS 58455-55-3)


Anti-Parasitic Drug Discovery Targeting Trypanosoma cruzi Farnesyl Diphosphate Synthase (Chagas Disease)

Based on the documented in vitro inhibitory activity (IC50 = 1.98 µM) against T. cruzi FPPS [1], this compound serves as a validated starting point for structure-activity relationship (SAR) studies and lead optimization in Chagas disease drug discovery programs. The compound's favorable lipophilicity (XLogP3 = 4) and low TPSA (39.4 Ų) support intracellular target engagement [2]. Procurement is justified for hit validation, analog synthesis, and in vitro profiling against kinetoplastid parasites.

Physicochemical Reference Standard for Lipophilic Benzofuran Scaffold Optimization

With precisely characterized computed properties including XLogP3 = 4, TPSA = 39.4 Ų, HBD = 0, HBA = 3, and four rotatable bonds [1], this compound provides a well-defined reference for medicinal chemistry teams optimizing benzofuran-based leads. It occupies a distinct property space compared to the unsubstituted core (XLogP3 ≈ 2.4, TPSA ≈ 50 Ų for acid form) [2], enabling systematic evaluation of lipophilicity-driven SAR and membrane permeability trends.

Synthetic Intermediate for Diversified Benzofuran Derivative Libraries

The ethyl ester at the 2-position serves as a versatile handle for further derivatization—including hydrolysis to the carboxylic acid, amidation, reduction, or transesterification—while the 5-ethyl and 3-methyl substituents provide a pre-functionalized benzofuran core [1]. This compound enables efficient parallel synthesis of diverse benzofuran analogs without requiring de novo construction of the heterocyclic scaffold, accelerating library generation for high-throughput screening campaigns [2].

Negative Control or Comparator in Benzofuran-2-carboxylate SAR Studies

Given the availability of comparative physicochemical data versus unsubstituted and carboxylic acid analogs, this compound can be deployed as a benchmark in SAR campaigns where the impact of C5-ethyl/C3-methyl substitution and ester protection on target binding, permeability, or metabolic stability is under systematic investigation [1]. The documented property differences (ΔXLogP3 ≈ +1.6; ΔHBD = −1) provide a quantitative framework for interpreting assay outcomes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.